molecular formula C9H14ClNOS B13217155 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13217155
M. Wt: 219.73 g/mol
InChI Key: CGRFHBLBMARFDN-UHFFFAOYSA-N
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Description

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is a secondary amine derivative featuring a 5-chlorothiophene moiety linked to an ethylamino-propanol backbone.

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H14ClNOS/c1-6(5-12)11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

CGRFHBLBMARFDN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through two main stages:

This approach hinges on the nucleophilic substitution and coupling reactions between appropriately functionalized intermediates.

Stepwise Synthetic Route

Step Description Reagents & Conditions References/Notes
Step 1: Synthesis of 5-Chlorothiophene-2-yl)ethylamine The core thiophene derivative is prepared via halogenation and subsequent amination. - Starting from 5-chlorothiophene-2-carboxylic acid or related derivatives
- Conversion to thiophene-2-yl methyl halides
- Nucleophilic substitution with ammonia or amines
Literature indicates halogenation at the 5-position followed by nucleophilic substitution yields the desired amino derivative.
Step 2: N-Alkylation of the Amino Alcohol The amino group reacts with the thiophene derivative to form the amino linkage. - Use of reductive amination or nucleophilic substitution
- Solvent: ethanol or methanol
- Catalysts: acetic acid or similar acids
Controlled temperature and inert atmosphere are critical for high yield.
Step 3: Attachment to Propan-1-ol The amino group is coupled with propan-1-ol, forming the final compound. - Activation of propan-1-ol (e.g., as a tosylate or via carbamate formation)
- Coupling reagents: EDC, DCC, or similar
- Solvent: dichloromethane or DMF
The reaction proceeds through nucleophilic attack, with purification via chromatography.

Reaction Conditions and Optimization

  • Temperature: Typically between 0°C and 80°C, depending on the reaction step.
  • Solvents: Ethanol, methanol, dichloromethane, or dimethylformamide are common.
  • Bases: Inorganic bases such as potassium carbonate or sodium hydride facilitate deprotonation.
  • Catalysts: Acid catalysis (e.g., acetic acid) enhances nucleophilic substitution.

Purification and Characterization

  • Techniques: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm structure and purity.
  • Yield Optimization: Adjusting reaction temperature, solvent polarity, and reagent stoichiometry improves yields.

Research Outcomes and Data Tables

Parameter Typical Range Notes
Reaction Yield 50-85% Varies with reaction optimization
Purity (HPLC) >98% Confirmed via analytical chromatography
Reaction Time 4-24 hours Depends on step and scale

Additional Considerations

  • Safety: Handling of halogenated thiophene derivatives requires appropriate precautions due to potential toxicity.
  • Environmental Impact: Use of green solvents and waste minimization is recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
  • Structure: Bromine replaces chlorine at the 5-position of the thiophene ring; ethanol chain instead of propanol.
  • Molecular Formula: C₈H₁₃BrClNOS (MW: 323.62 g/mol) .
  • Chain length: Shorter ethanol backbone could decrease solubility in polar solvents compared to the propanol analog.
2-((1-(5-Methylthiophen-2-yl)ethyl)amino)propan-1-ol
  • Structure : Methyl group replaces chlorine at the 5-position of the thiophene ring.
  • Molecular Formula: C₁₀H₁₇NOS (MW: 199.31 g/mol) .
  • Electronic effects: Loss of chlorine’s electron-withdrawing effect may reduce reactivity in electrophilic substitution reactions.

Propanolamine-Based Drugs

Buphenine Hydrochloride
  • Structure: 1-(4-Hydroxyphenyl)-2-(1-methyl-3-phenylpropylamino)propan-1-ol hydrochloride.
  • Molecular Formula: C₁₉H₂₆ClNO₂ (MW: 343.87 g/mol) .
  • Pharmacological Use : Peripheral vasodilator; acts via β-adrenergic receptor agonism.
  • Comparison :
    • Substituent diversity : Buphenine’s aromatic phenyl and hydroxyl groups contrast with the thiophene-chloro motif, highlighting how ring systems influence target specificity.
    • Biological activity : The target compound’s thiophene moiety may confer distinct electronic interactions compared to phenyl-based drugs.
Rac-threo-Dihydro Bupropion-D9 Hydrochloride
  • Structure: Chlorophenyl group with deuterated tert-butylamino-propanol backbone.
  • Molecular Formula: C₁₃H₁₅D₉ClNO (MW: 290.88 g/mol) .
  • Application : Deuterated analog used in pharmacokinetic studies.
  • Comparison :
    • Isotope effects : Deuterium substitution in bupropion analogs improves metabolic stability, suggesting similar strategies could enhance the target compound’s bioavailability.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol (Target) C₉H₁₅ClNOS 220.74* 5-Cl-thiophene, propanolamine
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride C₈H₁₃BrClNOS 323.62 5-Br-thiophene, ethanolamine
2-((1-(5-Methylthiophen-2-yl)ethyl)amino)propan-1-ol C₁₀H₁₇NOS 199.31 5-Me-thiophene, propanolamine
Buphenine Hydrochloride C₁₉H₂₆ClNO₂ 343.87 4-Hydroxyphenyl, branched alkylamine

*Calculated based on standard atomic weights.

Biological Activity

2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol, also known by its CAS number 1482166-28-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol is C9H14ClNO2SC_9H_{14}ClNO_2S, with a molecular weight of approximately 235.73 g/mol. The compound features a chlorothiophene moiety, which is significant in influencing its biological activities.

Preliminary studies suggest that 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol interacts with various biological targets, particularly those involved in neurotransmission and inflammatory pathways. The presence of the thiophene ring is hypothesized to enhance its binding affinity to certain receptors, potentially leading to anti-inflammatory effects and modulation of neurotransmitter release .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Initial findings suggest that it could reduce inflammation, making it a candidate for treating inflammatory disorders.
  • Neurotransmitter Modulation : Its structural characteristics imply possible interactions with neurotransmitter systems, which could impact mood and cognitive functions.

Comparative Analysis

To better understand the uniqueness of 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-olContains a phenyl ringDifferent electronic properties due to phenyl substitution
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-olSimilar butanolic structure with bromine substitutionPotentially different reactivity due to bromine
2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-olMethyl group instead of chlorine on thiopheneVariations in hydrophobicity and biological activity

This table illustrates how the chlorinated thiophene ring in 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol may confer distinct chemical reactivity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol:

  • ToxCast Chemical Profiling : A study profiled numerous chemicals (including those similar to our compound) across various enzymatic assays. The findings indicated that compounds with similar structures often exhibit significant activity against specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in pharmacology .
  • Inflammatory Response Studies : Experimental models have shown that compounds with similar functional groups can modulate inflammatory responses. For instance, certain derivatives demonstrated inhibition of pro-inflammatory cytokines in vitro, supporting the hypothesis that 2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol may have analogous effects .
  • Neuropharmacology Research : Investigations into related compounds have revealed their potential to affect neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that our compound could similarly influence mood regulation and cognitive function through these mechanisms .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm the presence of characteristic peaks, such as the chlorothiophene aromatic protons (δ ~6.5–7.5 ppm) and the propanol backbone (δ ~3.5–4.5 ppm for hydroxyl and adjacent CH₂ groups) .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretch ~3300 cm⁻¹, C–O stretch ~1050 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula.

What safety protocols are critical during synthesis and handling?

Q. Basic

  • LiAlH₄ Handling : Use dry conditions and inert atmospheres to prevent explosive reactions with moisture .
  • Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Work in fume hoods to mitigate inhalation risks (H332: harmful if inhaled) .

How does microwave irradiation enhance synthesis efficiency compared to conventional methods?

Advanced
Microwave irradiation accelerates reaction kinetics via uniform dielectric heating, reducing reaction times (e.g., from hours to minutes) and improving regioselectivity. For example, LiAlH₄-mediated aziridine ring-opening under microwaves achieves >70% yield with minimal side products, whereas traditional thermal methods may require longer durations and higher temperatures, increasing decomposition risks .

What computational tools predict the compound’s physicochemical or biological properties?

Q. Advanced

  • QSAR/QSPR Models : Use software like CC-DPS to correlate structural features (e.g., chlorothiophene hydrophobicity, propanol polarity) with solubility, bioavailability, or receptor binding .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions.

How can crystallographic data be obtained for structural confirmation?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Optimize data collection with high-resolution detectors and cryogenic cooling to minimize thermal motion artifacts .
  • Twinned Data Refinement : Apply SHELXPRO for challenging cases, such as pseudo-merohedral twinning, common in chiral amines .

What biological targets or activities are associated with structural analogs of this compound?

Advanced
Analogous compounds (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol) show activity in cardiovascular research (e.g., β-blocker analogs) and receptor-binding studies. The chlorothiophene moiety may confer selectivity for enzymes or receptors with hydrophobic binding pockets .

How does the chlorothiophene substituent influence regioselectivity in alkylation or ring-opening reactions?

Advanced
The electron-withdrawing chlorine atom directs electrophilic substitution to the 3-position of the thiophene ring. In alkylation reactions (e.g., tetrazole derivatives), steric and electronic effects from the 5-chlorothiophen-2-yl group favor specific pathways, as seen in microwave-assisted syntheses .

What strategies resolve contradictions in spectroscopic vs. computational data?

Q. Advanced

  • Cross-Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts.
  • Dynamic Effects : Account for solvent interactions or conformational flexibility via molecular dynamics simulations.
  • Error Analysis : Reassess purification steps (e.g., chromatographic fractions) to rule out impurities skewing data .

How can structural modifications optimize the compound for specific applications?

Q. Advanced

  • Bioactivity Optimization : Introduce substituents (e.g., fluorophenyl groups) to enhance binding affinity, as seen in (S)-3-amino-3-(4-fluorophenyl)propan-1-ol derivatives .
  • Solubility Tuning : Replace the chlorothiophene with polar groups (e.g., pyridinyl) or synthesize hydrochloride salts for aqueous compatibility .

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